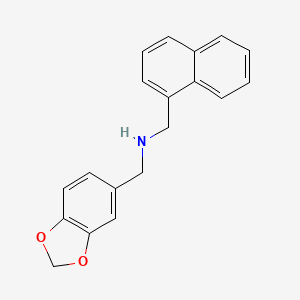
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CQCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQCA belongs to the class of quinolinecarboxamide compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood. However, studies have suggested that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its broad-spectrum activity against cancer cells and bacteria. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to exhibit low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of research could be the development of novel formulations of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide that improve its solubility and bioavailability. Another area of research could be the identification of the specific molecular targets of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and the development of more targeted therapies based on these targets. Finally, further studies could be conducted to investigate the potential use of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in combination with other anticancer agents or antibiotics to enhance their efficacy.
Conclusion
In conclusion, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide exhibits broad-spectrum activity against cancer cells and bacteria and has been found to exhibit low toxicity towards normal cells. Future research on N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide could focus on the development of novel formulations, the identification of specific molecular targets, and the investigation of potential combination therapies.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then cyclized to form the final product, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. The overall synthesis method is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its anticancer properties, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to exhibit antimicrobial activity. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has potent antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-8-2-3-9-14(13)18-16(20)19-11-5-7-12-6-1-4-10-15(12)19/h1-4,6,8-10H,5,7,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQZJDWWFVHLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)



![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)

![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)

![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)


![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)